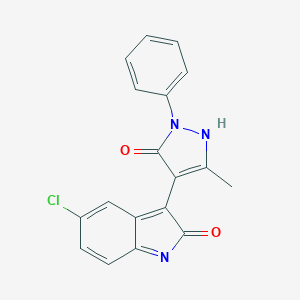![molecular formula C18H14BrNO2 B307776 3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)
3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also referred to as ABID and has been studied extensively for its biological and physiological effects.
作用機序
The mechanism of action of ABID is not fully understood. However, studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. ABID also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
ABID has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABID has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of ABID is its versatility. ABID has potential applications in various fields such as medicine, agriculture, and materials science. Another advantage of ABID is its synthetic accessibility. ABID can be synthesized in high yields with minimal side reactions.
One of the limitations of ABID is its relatively low water solubility. This can make it difficult to administer in vivo. Another limitation of ABID is its potential toxicity. Further studies are needed to determine the toxicological profile of ABID.
将来の方向性
There are several future directions for research on ABID. One potential direction is the development of ABID derivatives with improved water solubility and bioavailability. Another potential direction is the optimization of the synthesis method to produce ABID with higher yields and purity. Further studies are also needed to determine the toxicological profile of ABID and its potential use as an anticancer agent, herbicide, and photochromic material.
合成法
The synthesis of 3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one involves the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with indole-2,3-dione to obtain the final compound. This synthesis method has been optimized to produce high yields of ABID with minimal side reactions.
科学的研究の応用
ABID has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In the medical field, ABID has shown promising results as an anticancer agent. Studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABID has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the agricultural field, ABID has been studied for its potential use as a herbicide. Studies have shown that ABID inhibits the growth of weeds by interfering with their photosynthetic machinery. ABID has also been studied for its potential use as a fungicide and insecticide.
In the materials science field, ABID has been studied for its potential use as a photochromic material. ABID exhibits reversible photochromic behavior, which makes it suitable for use in optical devices such as switches and sensors.
特性
分子式 |
C18H14BrNO2 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
(3Z)-5-bromo-3-[(3-prop-2-enoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H14BrNO2/c1-2-8-22-14-5-3-4-12(9-14)10-16-15-11-13(19)6-7-17(15)20-18(16)21/h2-7,9-11H,1,8H2,(H,20,21)/b16-10- |
InChIキー |
UJECLVZGFYNCOJ-YBEGLDIGSA-N |
異性体SMILES |
C=CCOC1=CC=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
C=CCOC1=CC=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
C=CCOC1=CC=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)

![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)